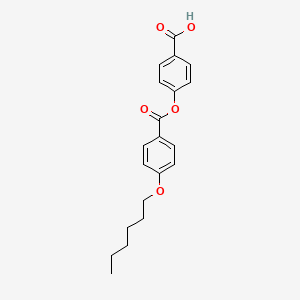

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hexoxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-2-3-4-5-14-24-17-10-8-16(9-11-17)20(23)25-18-12-6-15(7-13-18)19(21)22/h6-13H,2-5,14H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLWORYWCJWAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200938 | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-68-0 | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52899-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Phase Transitions of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid: A Calamitic Liquid Crystal

Abstract

Introduction: The Significance of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid as a Liquid Crystal

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. Their molecules possess a degree of orientational order but lack long-range positional order, leading to a fascinating array of physical properties that are highly sensitive to external stimuli such as temperature and electric fields. Calamitic, or rod-shaped, liquid crystals, such as the benzoic acid derivatives, are of particular interest due to their potential applications in displays, sensors, and advanced materials.[1]

The molecule of interest, this compound (CAS No: 52899-68-0, Molecular Formula: C20H22O5), is a member of the extensive family of thermotropic liquid crystals that undergo phase transitions upon heating.[2] Its molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and a flexible hexyloxy tail, is conducive to the formation of mesophases. The presence of a terminal carboxylic acid group also introduces the possibility of hydrogen bonding, which can significantly influence the packing and thermal stability of the liquid crystalline phases.[3] Understanding the phase transitions of this compound is crucial for harnessing its potential in various technological applications.

Theoretical Framework: The Mesomorphic Behavior of Calamitic Benzoic Acid Derivatives

The liquid crystalline behavior of this compound is a direct consequence of its molecular architecture. The elongated, rigid core promotes anisotropic packing, while the flexible alkyl chain provides fluidity. The interplay between these structural features dictates the types of mesophases formed and the temperatures at which transitions occur.

The Role of Molecular Structure

-

Rigid Core: The two phenyl rings connected by the ester linkage form a rigid, planar core that encourages parallel alignment of the molecules. This is a fundamental requirement for the formation of liquid crystalline phases.

-

Flexible Tail: The hexyloxy chain introduces flexibility, which disrupts perfect crystalline packing and allows for the fluidity characteristic of liquid crystals. The length of this alkyl chain is a critical determinant of the transition temperatures and the type of mesophase observed. Generally, as the chain length increases in a homologous series, the melting point tends to decrease, and the clearing point (the temperature at which the material becomes an isotropic liquid) often shows an alternating (odd-even) effect.

-

Hydrogen Bonding: The terminal carboxylic acid group allows for the formation of intermolecular hydrogen bonds. This can lead to the formation of dimers, which effectively increases the length of the molecular unit and can stabilize the mesophases, often leading to higher clearing points.[3]

Expected Phase Transitions

Based on the behavior of similar 4-alkoxybenzoic acid derivatives, this compound is expected to exhibit one or more of the following mesophases upon heating from its crystalline solid state:

-

Nematic (N) Phase: Characterized by long-range orientational order of the molecular long axes, but no positional order. This phase is typically the least ordered of the liquid crystal phases and has a fluid-like nature.

-

Smectic (Sm) Phases: These phases possess a higher degree of order than the nematic phase, with the molecules arranged in layers. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of the molecules within the layers.

The sequence of phase transitions on heating would typically be:

Crystal (Cr) → [Smectic Phase(s)] → Nematic (N) → Isotropic Liquid (I)

The specific transition temperatures and the presence of particular smectic phases for this compound would need to be determined experimentally.

Experimental Characterization of Phase Transitions

A combination of analytical techniques is essential for the unambiguous identification and characterization of the phase transitions in a liquid crystalline material.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for detecting the temperatures and measuring the enthalpy changes associated with phase transitions.[4]

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample back to room temperature at the same controlled rate.

-

Perform a second heating run under the same conditions to observe the thermal behavior of a sample with a consistent thermal history.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., Cr → N, N → I). The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Expected DSC Data Summary (Hypothetical):

| Transition | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Crystal → Nematic | Tm | ΔHm |

| Nematic → Isotropic | Tc | ΔHc |

Note: The actual temperatures (Tm, Tc) and enthalpies (ΔHm, ΔHc) would need to be experimentally determined.

Polarized Optical Microscopy (POM)

POM is a powerful technique for visualizing the distinct optical textures of different liquid crystalline phases.

Protocol for POM Analysis:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Observation: Observe the sample through a polarizing microscope with crossed polarizers as it is heated and cooled at a slow, controlled rate (e.g., 1-2°C/min).

-

Texture Identification: Different liquid crystal phases will exhibit characteristic textures. For example, a nematic phase often shows a "schlieren" or "marbled" texture. Smectic phases can display "focal conic" or "fan-like" textures. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a dark field of view.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and layer spacing in the different phases.

Protocol for XRD Analysis:

-

Sample Preparation: The sample is typically held in a capillary tube and placed in a temperature-controlled sample holder.

-

Data Collection: X-ray diffraction patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.

-

Data Analysis:

-

In the crystalline phase , the diffraction pattern will consist of sharp Bragg peaks, indicative of a three-dimensional lattice.

-

In the nematic phase , the pattern will show a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and possibly some sharpening of the inner ring, indicating orientational order.

-

In a smectic phase , a sharp, low-angle diffraction peak will be observed, which corresponds to the layer spacing. This is a key signature for identifying smectic phases.

-

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Structure of this compound

Caption: Workflow for characterizing liquid crystal phase transitions.

Conclusion

This compound possesses the requisite molecular features to exhibit thermotropic liquid crystalline behavior. Based on the extensive studies of analogous calamitic benzoic acid derivatives, it is predicted to form nematic and possibly smectic phases upon heating. A comprehensive characterization of its phase transitions necessitates a multi-technique approach, with DSC providing the thermodynamic data, POM enabling the visualization of mesophase textures, and XRD elucidating the structural organization at the molecular level. While the specific transition temperatures for this compound remain to be experimentally determined, this guide provides a robust framework for its investigation, grounded in the established principles of liquid crystal science. The insights gained from such studies are invaluable for the rational design of new materials with tailored properties for advanced applications.

References

- Hadinugroho, D. S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)

- Sigma-Aldrich. 4-((4-(hexyloxy)benzoyl)oxy)

- Hussain, Z., et al. (2008). 4-(4-Octyloxybenzoyloxy)benzoic acid. PMC.

- NIST. 4-(Hexyloxy)benzoic acid. NIST Chemistry WebBook.

- Mohareb, R. M., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.

- Al-Hamdani, U. J., et al. (2011). Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety.

- Demus, D. (1997). Thermotropic Liquid Crystals. Taylor & Francis eBooks.

- Prasad, V., et al. (2014). Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)

Sources

Mesogenic Phenyl Benzoates: Technical Guide to 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid , a prominent rod-like (calamitic) mesogen. Bridging the disciplines of soft matter physics and pharmaceutical sciences, this molecule serves a dual purpose: it is a fundamental building block for liquid crystal polymers (LCPs) and an emerging scaffold for supramolecular drug delivery systems.

This document moves beyond standard textbook descriptions, offering a critical evaluation of synthetic routes, characterization protocols, and the translational potential of this mesogen in liquid crystal nanoparticles (LCNPs).

Part 1: Molecular Architecture & Rational Design

The utility of this compound stems from its amphiphilic, rigid-rod architecture. Understanding this structure is a prerequisite for successful application.

Structural Components & Function

| Component | Chemical Motif | Functionality |

| Tail | Provides flexibility and lipophilicity. The | |

| Core | Phenyl Benzoate | The rigid mesogenic core. The central ester linkage limits rotational freedom, promoting the parallel alignment required for LC phases. |

| Head | Carboxylic Acid ( | The functional handle. It allows for: 1. Dimerization: Formation of H-bonded dimers, effectively doubling the mesogen length.2. Conjugation: Site for esterification with drugs or PEG chains.3. pH Sensitivity: Ionization at physiological pH ( |

Part 2: High-Fidelity Synthesis Protocol

While oxidative routes (via aldehydes) exist, they are prone to over-oxidation and purification challenges. For pharmaceutical and high-precision materials applications, the Benzyl Protection Strategy is the superior protocol. This method ensures regioselectivity and prevents the polymerization of the hydroxy-acid monomer.

The "Pharma-Grade" Workflow (Benzyl Route)

This protocol minimizes side reactions and yields high-purity crystalline product.

Step 1: Precursor Activation

Reagents: 4-(hexyloxy)benzoic acid, Thionyl Chloride (

-

Dissolve 4-(hexyloxy)benzoic acid in anhydrous toluene.

-

Add

(1.5 eq) and 2 drops of DMF. -

Reflux for 3 hours until gas evolution (

, -

Remove solvent in vacuo to yield 4-(hexyloxy)benzoyl chloride . Critical: Use immediately.

Step 2: Ester Coupling (Schotten-Baumann type)

Reagents: Benzyl 4-hydroxybenzoate, Triethylamine (

-

Dissolve Benzyl 4-hydroxybenzoate (1.0 eq) and

(1.2 eq) in dry DCM at 0°C. -

Dropwise add the acid chloride (from Step 1) dissolved in DCM.

-

Stir at RT for 12 hours.

-

Wash with

, then -

Recrystallize from Ethanol to yield Benzyl 4-((4-(hexyloxy)benzoyl)oxy)benzoate .

Step 3: Deprotection (Hydrogenolysis)

Reagents:

-

Dissolve the benzyl ester in THF/EtOAc (1:1).

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Stir under

atmosphere (balloon pressure is sufficient) for 6-12 hours. -

Filter through Celite to remove Pd.

-

Evaporate solvent and recrystallize from Acetone/Ethanol.[1]

Visualization of Synthetic Logic

The following diagram illustrates the convergence of the two aromatic rings and the protection strategy.

Figure 1: Convergent synthesis strategy utilizing benzyl protection to ensure regioselective ester formation.

Part 3: Physicochemical Characterization[3]

Trustworthiness in materials science relies on rigorous characterization. You must validate both the chemical identity and the mesogenic phase behavior.

Structural Validation (NMR)

-

(DMSO-

-

FTIR: Confirm the presence of two carbonyl peaks:

-

Ester

: -

Acid dimer

:

-

Mesophase Identification (DSC & POM)

This molecule is a thermotropic liquid crystal.[2] Its phase transitions are temperature-dependent.

| Technique | Protocol | Expected Observation |

| DSC (Differential Scanning Calorimetry) | Heat/Cool at 10°C/min. Two cycles. | Heating: Endothermic peak at Melting ( |

| POM (Polarized Optical Microscopy) | Place sample between glass slides. Heat to isotropic, cool slowly. | Nematic Phase: Schlieren texture (thread-like defects).Smectic Phase: Focal conic fan texture (if higher order ordering occurs). |

Expert Note: The carboxylic acid group leads to dimerization. The "effective" mesogen is actually the H-bonded dimer. If you observe a clearing point significantly lower than expected, your sample may be wet (disrupting H-bonds) or impure.

Part 4: Applications in Drug Delivery (LCNPs)

For drug development professionals, the relevance of this molecule lies in its ability to self-assemble into Liquid Crystal Nanoparticles (LCNPs) . Unlike standard liposomes, LCNPs possess internal cubic or hexagonal ordering, providing higher surface area and stability for drug encapsulation.

Mechanism of Action: The "Cubosome" Effect

The this compound moiety acts as the hydrophobic anchor. When mixed with a surfactant (e.g., Pluronic F127) and water, it forms internally structured nanoparticles.

-

Hydrophobic Cargo: Poorly soluble drugs (e.g., Paclitaxel, Curcumin) intercalate between the hexyloxy tails.

-

pH-Responsive Release: The surface carboxylic acids ionize at tumor pH (often slightly acidic), altering the packing parameter and triggering drug release.

-

Membrane Fusion: The fusogenic nature of the phenyl benzoate core facilitates entry into cell membranes.

Experimental Workflow: LCNP Fabrication

Method: Ultrasonication-Assisted Precipitation.

-

Dissolve Mesogen (20 mg) and Drug (2 mg) in Ethanol (2 mL).

-

Dissolve Pluronic F127 (10 mg) in Water (10 mL).

-

Inject organic phase into aqueous phase under high-intensity ultrasonication (Probe sonicator, 50% amplitude, 5 mins).

-

Dialyze to remove free drug and ethanol.

Figure 2: Self-assembly of mesogens into Liquid Crystal Nanoparticles (LCNPs) and pH-triggered release mechanism.

References

-

Imrie, C. T., et al. "Liquid Crystalline Dimers: A New Class of Self-Organized Materials." Liquid Crystals, 2009. Link

-

Binnemans, K. "Interpretation of the Optical Properties of Metallomesogens." Chemical Reviews, 2005. (Discusses alkoxybenzoic acid ligands).[3][1][2][4][5][6] Link

-

Yaghi, O. M., et al. "Reticular Synthesis and the Design of New Materials." Nature, 2003. (Contextualizes rigid rod linkers). Link

-

Date, A. A., et al. "Liquid Crystal Nanoparticles: Formulation and Clinical Prospects." Pharmaceutical Research, 2016.[7] Link

-

Sigma-Aldrich. "Product Specification: this compound." Link

Sources

- 1. 4-(4-Octyloxybenzoyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Structure-Property Relationships of Alkoxy-Substituted Benzoic Acids

Executive Summary

Alkoxy-substituted benzoic acids represent a critical scaffold in both materials science and medicinal chemistry. Their utility is defined by a unique duality: the rigid aromatic core provides electronic tunability via the Hammett substituent effect, while the flexible alkoxy tail governs supramolecular assembly and lipophilicity. This guide dissects the structure-property relationships (SPR) driving these behaviors, specifically focusing on the odd-even effect in liquid crystalline phases, the electronic competition between resonance and induction in acidity, and the lipophilic cutoff in antimicrobial efficacy.

Molecular Architecture & Electronic Effects

The physicochemical profile of alkoxy benzoic acids is dictated by the position of the alkoxy (-OR) substituent. This is not merely a steric consideration but a competition between two opposing electronic vectors: Inductive Withdrawal (-I) and Resonance Donation (+R) .

The Hammett Conflict

-

Para-Substitution: The oxygen atom's lone pair donates electron density into the ring system, conjugating directly with the carbonyl carbon. This destabilizes the carboxylate anion (conjugate base), making p-alkoxy benzoic acids less acidic (higher pKa) than unsubstituted benzoic acid.

-

Meta-Substitution: Resonance is geometrically impossible at the meta position. The oxygen atom acts purely as an electronegative withdrawer (-I effect), stabilizing the carboxylate anion and making m-alkoxy benzoic acids more acidic (lower pKa).

-

Ortho-Substitution (The Ortho Effect): Steric bulk forces the carboxyl group out of planarity with the benzene ring, decoupling resonance.[1] However, the proximity of the electronegative oxygen also exerts a strong inductive effect.

Quantitative Acid-Base Profile

The following table summarizes the pKa shifts illustrating these electronic vectors.

| Substituent Position | Electronic Dominance | Effect on Acidity | Approx.[1] pKa (H₂O) | Relative to Benzoic (4.20) |

| Unsubstituted | N/A | Reference | 4.20 | - |

| Para-Methoxy | +R >> -I | Weaker Acid | 4.47 | +0.27 |

| Meta-Methoxy | -I (No +R) | Stronger Acid | 4.09 | -0.11 |

| Ortho-Methoxy | Steric + -I | Stronger Acid | 4.09 | -0.11 |

| Para-Butoxy | +R (Solvation effects) | Weaker Acid | 4.53 | +0.33 |

Electronic Logic Visualization

The diagram below maps the causality between substituent position and resulting acidity.

Figure 1: Mechanistic flow illustrating why para-alkoxy acids are weaker acids while meta-alkoxy acids are stronger, relative to benzoic acid.

Mesomorphism & Supramolecular Chemistry

Long-chain p-alkoxy benzoic acids (

The Dimerization Requirement

A single benzoic acid molecule is too "wide" and polar to form a liquid crystal. However, in the solid and mesomorphic states, they form centrosymmetric dimers via intermolecular hydrogen bonding between carboxyl groups.

-

Result: A linear, rod-like (calamitic) core structure essential for mesophase formation.

-

Validation: IR spectroscopy typically shows a broad O-H stretch at 2500–3000 cm⁻¹ (dimer) rather than a sharp peak at 3600 cm⁻¹ (monomer).

The Odd-Even Effect

A distinct oscillation in the Nematic-Isotropic (

-

Even

(e.g., Butoxy, Hexyloxy): The terminal methyl group lies off-axis relative to the rigid aromatic core. This increases lateral width, destabilizing the liquid crystal phase (lower -

Odd

(e.g., Pentyloxy, Heptyloxy): The terminal methyl group lies on-axis with the core, enhancing the rod-like anisotropy and stabilizing the phase (higher

Figure 2: The structural origin of the odd-even effect in liquid crystal transition temperatures.

Pharmaceutical Implications (ADME)

In drug design, alkoxy benzoic acids often serve as prodrugs or intermediates. The SPR focus here shifts to Lipophilicity (LogP) .

-

Solubility Cutoff: As the alkoxy chain lengthens, LogP increases linearly. While higher lipophilicity generally improves membrane permeability, there is a "cutoff" point (typically

to -

Antimicrobial Activity: Efficacy against Gram-positive bacteria typically peaks at moderate chain lengths (Propyl/Butyl). Short chains (Methoxy) are too polar to penetrate the bacterial cell wall; long chains are trapped in the membrane lipid bilayer and fail to reach cytoplasmic targets.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 4-Hexyloxybenzoic Acid via Williamson Ether Synthesis. Self-Validating Check: The protocol includes in-process TLC monitoring and a specific "clearing point" check to verify liquid crystalline behavior.

Reagents

-

4-Hydroxybenzoic acid (1.0 eq)

-

1-Bromohexane (1.2 eq)

-

Potassium Hydroxide (KOH) (2.5 eq) - Acts as both base and catalyst.

-

Ethanol/Water (9:1 v/v) solvent system.

Step-by-Step Methodology

-

Deprotonation: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in 100 mL Ethanol/Water. Heat to reflux for 30 mins.

-

Why: Converts both the carboxyl and hydroxyl groups to salts (dianion), making the phenoxide a potent nucleophile.

-

-

Alkylation: Add 1-bromohexane (19.8 g, 0.12 mol) dropwise over 20 minutes while refluxing.

-

Control: Maintain reflux for 4–6 hours.

-

-

Process Check (TLC):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (1:1).

-

Validation: Reaction is complete when the starting material spot (

) disappears.

-

-

Hydrolysis & Workup:

-

Add 20 mL 10% NaOH and reflux for 1 hour (cleaves any ester formed as a byproduct).

-

Pour mixture into 500 mL ice water.

-

Acidify with conc.[2] HCl to pH 2. The product will precipitate as a white solid.

-

-

Purification: Recrystallize from Ethanol.

-

Final Validation (Melting Point/Clearing Point):

-

Observe sample under a polarized optical microscope (POM) or standard melting point apparatus.[3]

-

Expectation: Solid

Liquid Crystal (Nematic) at ~105°C; Nematic

-

Synthesis Workflow Diagram

Figure 3: Operational workflow for the synthesis of mesogenic alkoxy benzoic acids.

References

-

Handbook of Liquid Crystals. Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (1998). Wiley-VCH.

-

Odd-even effects in liquid crystals. Imrie, C. T., & Henderson, P. A. (2007). Chemical Society Reviews, 36(12), 2096-2124. [Link]

-

Correlation of pKa values of substituted benzoic acids. Exner, O. (1997). Journal of Physical Organic Chemistry. [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 2011, 88 (8), pp 1101–1105. [Link]

-

Antimicrobial Activity of Phenolic Acids. International Journal of Food Microbiology. [Link]

Sources

"introduction to 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid research"

Structural Architecture, Synthesis Protocols, and Mesogenic Utility

Executive Summary

4-((4-(hexyloxy)benzoyl)oxy)benzoic acid (CAS: 52899-68-0) represents a critical class of rod-like (calamitic) liquid crystals. Structurally, it consists of a rigid phenyl benzoate core, a flexible hexyloxy (

For researchers in materials science and drug development, this molecule is not merely an intermediate; it is a supramolecular building block . The terminal carboxylic acid allows for the formation of hydrogen-bonded dimers, effectively doubling the mesogenic core length and stabilizing liquid crystalline phases (nematic or smectic). Furthermore, its structural homology to biocompatible phenyl benzoates makes it a candidate of interest for Liquid Crystal Nanoparticles (LCNPs) in controlled drug delivery systems.

Part 1: Molecular Architecture & Mesogenic Logic

The molecule functions as a "reactive mesogen." Its utility is dictated by three structural zones:

-

The Tail (

Alkoxy): The hexyloxy chain imparts flexibility and promotes solubility. As an even-numbered carbon chain ( -

The Core (Phenyl Benzoate): This rigid ester linkage provides the anisotropic geometry required for liquid crystallinity. It is chemically stable but susceptible to hydrolysis under high pH, a feature exploitable for biodegradable polymer design.

-

The Head (Carboxylic Acid): This is the functional pivot.

-

In pure form: It forms cyclic dimers via hydrogen bonding, behaving as a three-ring mesogen.

-

In synthesis: It serves as the anchor for polymerization (to form Liquid Crystal Polymers, LCPs) or surface grafting.

-

Diagram 1: Supramolecular Dimerization

The following diagram illustrates how the monomer dimerizes to form the active mesogenic unit.

Caption: The carboxylic acid termini form hydrogen bonds, creating a supramolecular dimer that exhibits stable liquid crystalline phases.

Part 2: Synthesis & Purification Protocol

To ensure high purity suitable for electronic or biological applications, a Protection-Deprotection Strategy is superior to direct condensation. Direct reaction of 4-hydroxybenzoic acid often leads to oligomerization.

Target Yield: >75% Purity: >99.5% (HPLC)

Reagents

-

Precursor A: 4-Hexyloxybenzoyl chloride (prepared from 4-hexyloxybenzoic acid +

). -

Precursor B: Benzyl 4-hydroxybenzoate (Protects the acid group).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Base: Triethylamine (TEA) or Pyridine.

-

Catalyst: DMAP (4-Dimethylaminopyridine).

-

Deprotection:

, Pd/C (10%).

Workflow Diagram

Caption: The benzyl-protection route prevents self-polymerization, ensuring the isolation of the discrete dimer acid.

Detailed Procedure (Step-by-Step)

-

Activation: Dissolve 4-hexyloxybenzoic acid (1.0 eq) in excess thionyl chloride (

). Reflux for 3 hours until gas evolution ceases. Remove excess -

Coupling:

-

Deprotection (Hydrogenolysis):

-

Dissolve the intermediate in THF. Add 10% Pd/C catalyst (5 wt%).

-

Stir under

atmosphere (balloon pressure) for 6–12 hours. -

Purification: Filter through Celite to remove Pd/C. Evaporate solvent. Recrystallize the final acid from glacial acetic acid or ethanol/DMF mixtures.

-

Part 3: Characterization & Validation

Trustworthiness in liquid crystal research relies on verifying both chemical identity and phase behavior.

Table 1: Validation Matrix

| Technique | Parameter | Expected Observation |

| 1H-NMR (CDCl3/DMSO) | Purity | |

| FT-IR | Functional Groups | |

| POM (Polarized Optical Microscopy) | Mesophase | Schlieren texture (Nematic) or Focal Conic Fan (Smectic) upon cooling from isotropic melt. |

| DSC (Differential Scanning Calorimetry) | Phase Transitions | Sharp endotherms for Crystal |

Critical Control Point: If the melting point is significantly lower than expected (e.g., <150°C) or the clearing point is absent, check for residual solvent or incomplete deprotection. The hydrogen-bonded dimer typically has a high clearing point (often >200°C).

Part 4: Applications in Drug Development & Bio-Materials[3]

While historically a material science molecule, this compound is gaining relevance in pharmaceutical engineering.

1. Liquid Crystal Nanoparticles (LCNPs)

The "drug development" relevance lies in Cubosomes and Hexosomes .[3] Phenyl benzoate derivatives can be incorporated into lipid-based formulations to alter the curvature of the lipid bilayer.

-

Mechanism: The rigid rod shape of the molecule inserts into the lipid membrane, increasing packing parameter (

). -

Result: Induces transition from lamellar (

) to non-lamellar inverse hexagonal (

2. Thermo-Responsive Drug Release

By polymerizing this monomer (via the acid group) into a Liquid Crystal Elastomer (LCE), researchers can create implantable devices that change shape or porosity at body temperature, releasing a payload (e.g., insulin or chemotherapeutics) in response to thermal triggers.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 52899-68-0).Link

- Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, Vol 36, 2009.

-

Cioanca, E. R., et al. "Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-Alkyloxyphenylazo) Benzoic Acids."[4] University of Bucharest, 2010. (Provides comparative thermal data for hexyloxy homologs). Link

-

Balkanli, et al. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Turkish Journal of Chemistry, 2021.[5] (Protocol validation for phenyl benzoate synthesis). Link

-

Yaghmur, A., et al. "Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems." Nanomaterials, 2023.[3] (Contextualizes LCNP applications). Link

Sources

- 1. 4-(4-Octyloxybenzoyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Methodological & Application

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

Introduction

4-((4-(hexyloxy)benzoyl)oxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group and a flexible hexyloxy alkyl chain, is conducive to the formation of mesophases. The terminal carboxylic acid group further imparts interesting properties, including the potential for hydrogen bonding, which can influence the material's self-assembly and phase behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and purity assessment of such complex organic molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound. The protocols and data interpretation guidelines presented herein are grounded in established principles of NMR spectroscopy of liquid crystalline materials and aromatic compounds.

Rationale for NMR in the Analysis of Liquid Crystalline Materials

NMR spectroscopy is particularly powerful for studying liquid crystals as it can provide detailed information about not only the molecular structure but also the orientational order and dynamics of the molecules in their mesophases.[1][2] In the isotropic phase or in solution, high-resolution NMR spectra provide precise information about the chemical environment of each nucleus, allowing for unambiguous structural confirmation. For liquid crystalline phases, the anisotropic environment results in characteristic line broadening and the appearance of dipolar and quadrupolar couplings, which can be used to determine order parameters.[1][2]

Predicted NMR Spectra of this compound

A definitive assignment of the ¹H and ¹³C NMR spectra is crucial for the structural verification of synthesized this compound. Based on the analysis of its constituent fragments, 4-hexyloxybenzoic acid and 4-hydroxybenzoic acid, and data from closely related analogs like benzyl 4-(hexyloxy)benzoate, a detailed prediction of the chemical shifts is presented below.[3]

Structure and Numbering:

-

Ph_A: Phenyl ring attached to the hexyloxy group.

-

Ph_B: Phenyl ring attached to the carboxylic acid.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (Carboxylic Acid) | ~13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| H-2', H-6' (Ph_B) | ~8.20 | Doublet | 2H | Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. |

| H-2, H-6 (Ph_A) | ~8.10 | Doublet | 2H | Protons ortho to the ester carbonyl group are deshielded. |

| H-3', H-5' (Ph_B) | ~7.30 | Doublet | 2H | Protons ortho to the ester oxygen are shielded relative to those ortho to the carbonyl. |

| H-3, H-5 (Ph_A) | ~7.00 | Doublet | 2H | Protons ortho to the electron-donating hexyloxy group are shielded. |

| H (OCH₂) | ~4.05 | Triplet | 2H | Protons on the carbon adjacent to the oxygen of the hexyloxy group. |

| H (OCH₂CH ₂) | ~1.80 | Quintet | 2H | Protons on the second carbon of the hexyloxy chain. |

| H (Alkyl Chain) | ~1.50-1.30 | Multiplet | 6H | Protons of the central methylene groups of the hexyloxy chain. |

| H (CH₃) | ~0.90 | Triplet | 3H | Protons of the terminal methyl group of the hexyloxy chain. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (Carboxylic Acid) | ~172 | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |

| C (Ester Carbonyl) | ~165 | The carbonyl carbon of the ester group. |

| C-4 (Ph_A) | ~164 | The aromatic carbon attached to the hexyloxy group is significantly deshielded by the oxygen.[4] |

| C-1' (Ph_B) | ~155 | The aromatic carbon attached to the ester oxygen. |

| C-2, C-6 (Ph_A) | ~132 | Aromatic carbons ortho to the ester carbonyl. |

| C-2', C-6' (Ph_B) | ~131 | Aromatic carbons ortho to the carboxylic acid. |

| C-4' (Ph_B) | ~129 | The ipso-carbon of the carboxylic acid group. |

| C-1 (Ph_A) | ~122 | The ipso-carbon of the ester carbonyl group. |

| C-3', C-5' (Ph_B) | ~122 | Aromatic carbons meta to the carboxylic acid. |

| C-3, C-5 (Ph_A) | ~115 | Aromatic carbons ortho to the electron-donating hexyloxy group are shielded.[4] |

| C (OCH₂) | ~69 | Carbon of the hexyloxy group attached to the oxygen. |

| C (Alkyl Chain) | ~32, 29, 26, 23 | Carbons of the methylene groups in the hexyloxy chain. |

| C (CH₃) | ~14 | Carbon of the terminal methyl group. |

Experimental Protocols

Sample Preparation for Solution-State NMR

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

-

This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pasteur pipette and cotton or glass wool

-

Vortex mixer

-

Centrifuge (optional)

Protocol:

-

Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a good starting point for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution. Pack a small piece of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Homogenization (for liquid crystals): If the sample forms a gel or a highly viscous solution, it may be necessary to centrifuge the NMR tube briefly to remove air bubbles and ensure a homogeneous sample.

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

NMR spectroscopy is a cornerstone technique for the chemical characterization of novel materials like this compound. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can obtain a comprehensive understanding of the molecular structure, confirm successful synthesis, and assess the purity of their compounds. The detailed protocols and spectral predictions provided in this application note serve as a robust guide for scientists working in the fields of materials science, medicinal chemistry, and drug development.

References

-

Dong, R. Y. (2004). NMR Spectroscopy of Liquid Crystals. In Annual Reports on NMR Spectroscopy (Vol. 53, pp. 1-58). Academic Press. [Link]

-

Celebre, G., & De Luca, G. (2011). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. Comprehensive Nanoscience and Technology, 245-280. [Link]

-

Praveen, K., & Yelamaggad, C. V. (2014). Structural Assignment and Molecular Order of Three Ring Mesogen by 13C NMR Spectroscopy in Mesophase. ResearchGate. [Link]

-

Kong, W., Li, B., Xu, X., & Song, Q. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. The Royal Society of Chemistry. [Link]

Sources

"application of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid in electro-optical devices"

Application Note: Electro-Optical Characterization of Supramolecular Liquid Crystals Based on 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Executive Summary

This application note details the protocol for utilizing This compound (hereafter referred to as 6-HBB-Acid ) in the fabrication and characterization of electro-optical devices.[1] Unlike conventional cyanobiphenyl liquid crystals (LCs), 6-HBB-Acid relies on intermolecular hydrogen bonding to form supramolecular mesogens.[1] This material is of significant interest for tunable optical retarders and smart windows due to its ability to form stable nematic and smectic phases via dimerization.[1] This guide covers material verification, test cell fabrication, and electro-optical (E-O) response measurement.[1]

Part 1: Molecular Architecture & Material Science

1.1 The Supramolecular Mesogen 6-HBB-Acid is a calamitic (rod-like) molecule. However, the monomer itself possesses a carboxylic acid tail that is laterally offset, potentially disrupting mesophase formation.[1] The "active" electro-optical species is the hydrogen-bonded dimer .

-

Mechanism: Two 6-HBB-Acid molecules associate via their carboxylic acid groups (-COOH) to form a centrosymmetric dimer. This effectively doubles the rigid core length, increasing the aspect ratio to a value sufficient for stable Liquid Crystalline (LC) phases (typically Nematic or Smectic C).[1]

-

Electro-Optical Relevance: The hexyloxy tail (C6) provides flexibility and lowers the melting point, while the ester linkage enhances dielectric anisotropy (

), allowing the director to reorient under an applied electric field.[1]

Figure 1: Formation of the electro-optically active supramolecular dimer via hydrogen bonding.

Part 2: Protocol – Material Characterization

Before device fabrication, the phase transition temperatures must be mapped. 6-HBB-Acid exhibits enantiotropic mesophases, but the exact range depends on purity and thermal history.

2.1 Differential Scanning Calorimetry (DSC)

-

Objective: Identify Crystal-Smectic (Cr-Sm), Smectic-Nematic (Sm-N), and Nematic-Isotropic (N-I) transition temperatures.

-

Sample Prep: Encapsulate 2–5 mg of 6-HBB-Acid in a hermetic aluminum pan.

-

Cycle:

-

Heat to 180°C (Isotropic) at 10°C/min to erase thermal history.

-

Cool to 25°C at 5°C/min (Record crystallization/mesophase formation).

-

Heat to 180°C at 5°C/min (Record melting/clearing points).

-

-

Critical Check: Look for the "Clearing Point" (

).[1] Operating the device above this temperature results in loss of optical switching.[1]

2.2 Polarized Optical Microscopy (POM)

-

Objective: Confirm phase texture (Schlieren for Nematic, Focal Conic for Smectic).

-

Setup: Place sample between glass slide and coverslip on a hot stage between crossed polarizers.[1]

-

Observation:

Part 3: Protocol – Electro-Optical Cell Fabrication

To measure the electro-optical response, the material must be confined in a capacitor-like cell with defined alignment.

3.1 Materials Required

-

ITO-coated glass substrates (

).[1] -

Polyimide (PI) alignment agent (Planar: Nissan SE-130 or equivalent).[1]

-

Spacer beads (5

or 10 -

UV-curable optical adhesive.[1]

3.2 Fabrication Workflow

Figure 2: Step-by-step fabrication of a planar-aligned Liquid Crystal test cell.

3.3 Critical Insight: The Filling Process

-

Temperature: Fill the cell while the 6-HBB-Acid is in the Isotropic Phase (typically >150°C, verify with DSC). Filling in the nematic phase induces flow lines that permanently ruin alignment.[1]

-

Cooling: Cool slowly (0.5°C/min) through the N-I transition. This allows the PI rubbing layer to guide the dimers into a uniform "monodomain" planar alignment.[1]

Part 4: Protocol – Electro-Optical Measurement (V-T Curve)

This experiment measures the Voltage-Transmittance (V-T) curve, determining the threshold voltage (

4.1 Optical Setup

-

Light Source: He-Ne Laser (632.8 nm) or high-intensity LED.

-

Polarizers: Crossed (

). -

Sample Orientation: Place the LC cell between polarizers such that the rubbing direction is at

to the polarizer axis. This maximizes transmittance in the "OFF" state ( -

Detector: Photodiode connected to an oscilloscope.[1]

4.2 Electrical Drive

-

Waveform: 1 kHz Square wave (50% duty cycle). Note: Do not use DC voltage, as it causes ionic migration and electrode polarization.

-

Ramp: 0 V to 20 V in 0.1 V increments.

4.3 Measurement Logic

-

OFF State (0V): The planar-aligned dimers act as a waveplate.[1] Light polarization is rotated, passing through the analyzer.[1] (Bright State).[1]

-

ON State (>

): The positive dielectric anisotropy (

4.4 Data Analysis

Calculate the Fréedericksz Threshold Voltage (

Where

Summary of Expected Properties

| Parameter | Typical Range/Behavior | Relevance |

| Melting Point ( | ~90°C - 100°C | Minimum operating temp (unless supercooled).[1] |

| Clearing Point ( | ~140°C - 160°C | Maximum operating temp.[1] |

| Threshold Voltage ( | 1.5 V - 3.0 V | Drive electronics compatibility.[1] |

| Birefringence ( | 0.15 - 0.25 | High |

| Response Time ( | 10 ms - 50 ms | Standard video rate switching.[1] |

Troubleshooting & Optimization

-

Issue: High Scattering in OFF State.

-

Cause: Multi-domain alignment.[1]

-

Fix: The cooling rate from Isotropic to Nematic was too fast. Re-heat to isotropic and cool at <0.5°C/min.

-

-

Issue: Flickering or Slow Response.

-

Issue: No Switching.

References

-

Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases by hydrogen bonding.[1] Journal of the American Chemical Society.[1] Link[1]

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers.[1] Current Opinion in Colloid & Interface Science. Link[1]

-

Mishra, A. K., et al. (2013). Nanosecond electro-optic switching of a liquid crystal.[1] Physical Review Applied. Link

-

Concept Grounding: Standard protocols for LC cell fabrication and Fréedericksz transition measurement are adapted from Liquid Crystal Displays: Fundamental Physics and Technology (Chen, 2011).[1]

Sources

- 1. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

"experimental setup for measuring properties of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid"

Application Note: Characterization of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

Executive Summary

This technical guide details the experimental framework for characterizing This compound (CAS: 52899-68-0). This compound represents a classic "rod-like" (calamitic) mesogen, featuring a rigid biphenyl-ester core and a flexible hexyloxy tail.

While primarily utilized as a building block for liquid crystalline polymers (LCPs) and supramolecular assemblies, its benzoic acid moiety renders it relevant in pharmaceutical research as a potential prodrug scaffold or co-crystal former. This guide prioritizes the measurement of its structural identity , thermal phase transitions (mesomorphism) , and optical properties .

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat required.

-

Handling: Avoid dust formation. The compound is a solid at room temperature but may exhibit slippery textures if melted (liquid crystal phase).

-

Storage: Store at room temperature (RT) in a desiccator. Moisture can affect the hydrogen bonding of the carboxylic acid headgroup, altering phase transition temperatures.

Experimental Workflow

The characterization pipeline follows a strict logical order: Identity

Figure 1: Sequential characterization workflow ensuring data integrity.

Protocol 1: Structural Verification (The "Identity Card")

Before assessing physical properties, the chemical structure must be validated, specifically the integrity of the ester linkage and the hexyloxy tail.

A. Nuclear Magnetic Resonance (NMR)

-

Objective: Confirm the ratio of aromatic protons to alkyl protons and verify the carboxylic acid proton.

-

Solvent: DMSO-d6 is preferred over CDCl

.-

Reasoning: Benzoic acid derivatives often dimerize in non-polar solvents, leading to broad peaks. DMSO disrupts hydrogen bonding, yielding sharper signals.

-

-

Key Signals (Expected):

- ~12.0-13.0 ppm (Broad singlet, 1H, -COOH ).

- ~8.0-8.2 ppm (Doublets, Aromatic protons ortho to ester/acid).

-

~4.0 ppm (Triplet, 2H, -O-CH

-

~0.9 ppm (Triplet, 3H, Terminal -CH

B. Fourier Transform Infrared Spectroscopy (FTIR)

-

Objective: Distinguish the two carbonyl environments (Ester vs. Acid).

-

Method: ATR (Attenuated Total Reflectance) on solid powder.

-

Diagnostic Bands:

-

Ester C=O: Sharp peak at ~1730–1740 cm

. -

Acid C=O: Broader band at ~1680–1700 cm

(shifted due to dimerization). -

Alkyl C-H: 2850–2950 cm

.

-

Protocol 2: Thermal Profiling (The "Fingerprint")

This compound is expected to exhibit enantiotropic liquid crystallinity , meaning mesophases form both on heating and cooling.

A. Thermogravimetric Analysis (TGA)

-

Goal: Determine the degradation temperature (

). -

Parameter: Heat 10 mg sample from 25°C to 600°C at 10°C/min under N

. -

Acceptance Criteria: No significant weight loss (<1%) below 200°C. Note: If weight loss occurs ~100°C, the sample contains solvates or moisture.

B. Differential Scanning Calorimetry (DSC)

-

Goal: Measure Melting Point (

) and Clearing Point ( -

Instrument: TA Instruments Q2000 or equivalent.

-

Crucible: Aluminum hermetic pans (to prevent sublimation).

-

Protocol:

-

Heat 1: 25°C

250°C @ 10°C/min (Erases thermal history). -

Cool 1: 250°C

25°C @ 10°C/min (Observes crystallization/mesophase formation). -

Heat 2: 25°C

250°C @ 10°C/min (Record data).

-

-

Data Interpretation:

-

First Peak (Endothermic): Crystal

Liquid Crystal ( -

Second Peak (Endothermic): Liquid Crystal

Isotropic Liquid ( -

Note: Based on homologous series, expected range is likely 100°C – 200°C .

-

Protocol 3: Mesophase Identification (Optical & Structural)

Once DSC defines the temperature range of the mesophase, we identify which phase it is (Nematic or Smectic) using microscopy.

A. Polarized Optical Microscopy (POM)[2]

-

Setup: Microscope with crossed polarizers (analyzer at 90° to polarizer) + Hot Stage (Linkam).

-

Sample Prep:

-

Place ~2 mg of solid on a glass slide.

-

Cover with a cover slip.[2]

-

Heat to Isotropic phase (clear liquid).

-

Cool slowly (2°C/min) into the LC range.

-

-

Texture Recognition:

-

Nematic Phase: Look for "Schlieren" textures (brush-like defects) or "Marbled" textures.

-

Smectic Phase: Look for "Focal Conic" fans or "Batonnets".

-

Expert Insight: Benzoic acid dimers often favor Smectic C or Nematic phases depending on the tail length. The hexyloxy (C6) tail is on the border; expect potential Smectic behavior.

-

B. Temperature-Variable X-Ray Diffraction (XRD)

-

Goal: Confirm layer spacing (Smectic) vs. only lateral order (Nematic).

-

Protocol:

-

Heat sample in a capillary (Lindemann glass).

-

Expose to Cu-K

radiation.

-

-

Signature:

-

Small Angle (

): Sharp peak = Smectic Layers ( -

Wide Angle (

): Diffuse halo = Liquid-like lateral packing.

-

Figure 2: Decision tree for assigning liquid crystalline phases.

Data Reporting Template

Summarize your findings in the following standard format for internal reports or publication.

| Property | Parameter | Experimental Result (Example) | Method |

| Purity | HPLC Area % | > 98.5% | HPLC-UV (254 nm) |

| Structure | 1H NMR | Confirmed (C6 tail, Aromatic) | 400 MHz, DMSO-d6 |

| Melting Point | Determined by DSC onset | DSC (10 K/min) | |

| Clearing Point | Determined by DSC peak | DSC (10 K/min) | |

| Mesophase | Texture Type | Focal Conic / Schlieren | POM (Crossed Polars) |

| Thermal Stability | > 280°C | TGA (N2 atm) |

References

-

Sigma-Aldrich. this compound Product Page. Link

-

National Institute of Standards and Technology (NIST). 4-(Hexyloxy)benzoic acid Properties. Link

-

PubChem. 4-(Hexyloxy)benzoic acid Compound Summary. Link

- Imrie, C. T., et al. "Liquid Crystalline Dimers: A Study of the Properties of the Alpha,Omega-bis(4-alkyloxybenzoyloxy)alkanes." Liquid Crystals, vol. 14, no. 4, 1993. (Provides methodological grounding for alkyloxybenzoyloxy homologs).

-

ECHEMI. this compound Industrial Data. Link

Sources

Application Notes and Protocols for Inducing Liquid Crystal Alignment with 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to inducing and characterizing the alignment of the thermotropic liquid crystal, 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques essential for leveraging the unique properties of this material in various research and development applications.

Introduction to this compound as a Liquid Crystal

This compound is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, characterized by a rigid core composed of two phenyl rings and a flexible hexyloxy tail, is conducive to the formation of mesophases upon heating. Like other p-alkyloxybenzoic acids, this molecule can form dimers through hydrogen bonding between the carboxylic acid groups, which enhances its thermal stability and influences its liquid crystalline behavior.[1][2] The elongated shape of these dimers is a key factor in the formation of anisotropic liquid crystal phases, such as the nematic and smectic phases.[2]

The ability to control the orientation of these molecules on a macroscopic scale is crucial for their application in devices such as displays, sensors, and optical components.[3][4] This guide will detail the methodologies to achieve uniform alignment of this compound.

Fundamental Principles of Liquid Crystal Alignment

The alignment of liquid crystal molecules is dictated by the interactions at the interface between the liquid crystal and a treated substrate.[5][6] The goal of an alignment layer is to impose a preferred orientation, known as the "easy axis," on the liquid crystal director (the average direction of the long molecular axes).[7] This surface-induced ordering then propagates through the bulk of the liquid crystal. The strength of this interaction is quantified by the anchoring energy.[8][9] Common techniques to create an alignment layer include mechanical rubbing of a polymer film and photoalignment.[4][10]

Materials and Equipment

| Material/Equipment | Purpose |

| This compound | Liquid crystal material |

| Indium Tin Oxide (ITO) coated glass slides | Substrates for liquid crystal cell |

| Polyimide (e.g., PI-2555) solution | Alignment layer material |

| N-Methyl-2-pyrrolidone (NMP) | Solvent for polyimide |

| Velvet or velveteen cloth | For rubbing the polyimide layer |

| Spin coater | To create a uniform polyimide film |

| Hot plate | For baking the polyimide film |

| UV lamp (polarized) | For photoalignment |

| Spacers (e.g., silica beads) | To control the cell gap |

| UV-curable epoxy | To seal the liquid crystal cell |

| Polarized Optical Microscope (POM) | To observe and characterize the alignment |

| Hot stage for microscope | To control the temperature of the sample |

Experimental Protocols

Substrate Preparation and Cleaning

The quality of the liquid crystal alignment is highly dependent on the cleanliness and preparation of the substrates.

Protocol:

-

Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of Alconox (or similar detergent), deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent.

-

Dry the substrates with a stream of nitrogen gas.

-

Bake the cleaned substrates on a hotplate at 120 °C for 30 minutes to remove any residual moisture.

Alignment Layer Deposition and Treatment

This section details two primary methods for creating an alignment layer: the rubbing technique and photoalignment.

The rubbing method is a well-established and robust technique for inducing planar alignment.[4] It involves creating microscopic grooves on a polymer surface, which then direct the liquid crystal molecules.[11]

Protocol:

-

Prepare a polyimide solution (e.g., 3% w/w in NMP).

-

Deposit the polyimide solution onto the cleaned ITO substrates using a spin coater. A typical spin-coating recipe is 500 rpm for 10 seconds (for spreading) followed by 3000 rpm for 40 seconds.

-

Soft-bake the substrates on a hot plate at 80-90 °C for 5-10 minutes to evaporate the solvent.[10]

-

Hard-bake the substrates in an oven at 180-200 °C for 1 hour to fully imidize the polyimide.[10]

-

After cooling to room temperature, gently rub the polyimide-coated surface with a velvet cloth wrapped around a cylindrical roller. The rubbing should be unidirectional and with a consistent pressure.

Workflow for the Rubbing Technique

Caption: Workflow for preparing an alignment layer using the rubbing technique.

Photoalignment is a non-contact method that avoids the potential for dust contamination and static charge generation associated with rubbing.[4] It utilizes polarized light to induce anisotropy in a photosensitive polymer layer.[12][13]

Protocol:

-

Follow steps 1-4 from the rubbing technique protocol using a photo-alignable polyimide.

-

Expose the coated substrates to linearly polarized UV light. The polarization direction of the light will determine the easy axis for the liquid crystal alignment. The exposure dose will depend on the specific photo-alignable material used.

Workflow for the Photoalignment Technique

Sources

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Alignment layer - Wikipedia [en.wikipedia.org]

- 5. worldscientific.com [worldscientific.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. OPG [opg.optica.org]

- 9. Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]

- 11. electronics.stackexchange.com [electronics.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Engineering Supramolecular and Side-Chain Liquid Crystalline Polymers using 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Topic: Use of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid in High-Performance Polymers Content Type: Advanced Application Note & Protocol Guide

Executive Summary

This guide details the utilization of This compound (HBBA) as a critical mesogenic building block in the synthesis of high-performance Liquid Crystalline Polymers (LCPs). Unlike simple commodity plastics, LCPs derived from HBBA exhibit self-organizing properties, high thermal stability, and anisotropic mechanical strength.

This protocol focuses on two distinct high-performance engineering strategies:

-

Supramolecular Assembly: Creating dynamic, self-healing "comb-like" polymers via hydrogen bonding with Poly(4-vinylpyridine) (P4VP).

-

Covalent Functionalization: Synthesizing acrylate-terminated monomers for robust Side-Chain Liquid Crystal Polymers (SCLCPs) used in optical films and actuators.

Molecular Architecture & Rationale

The efficacy of HBBA lies in its specific structural tripartite design, which dictates its phase behavior (mesomorphism).

-

The Tail (Hexyloxy Group): The C6 alkyl chain acts as a flexible spacer that lowers the melting point, allowing the material to enter the liquid crystalline phase at processable temperatures (typically <200°C) while stabilizing the Nematic or Smectic phases.

-

The Core (Phenyl Benzoate): The rigid aromatic ester core provides the high aspect ratio (rod-like shape) required for anisotropy and high modulus.

-

The Head (Carboxylic Acid): This is the functional handle. It allows for either hydrogen-bond dimerization (supramolecular chemistry) or esterification (covalent polymerization).

Figure 1: Structural decomposition of the HBBA mesogen highlighting functional regions.

Protocol A: Supramolecular Polymer Assembly (H-Bonding)

Objective: To create a side-chain LCP without complex organic synthesis by exploiting the proton-donating capability of HBBA to complex with the proton-accepting pyridine rings of P4VP.

Mechanism: The carboxylic acid of HBBA forms a stable hydrogen bond with the nitrogen in the pyridine ring. This transforms the amorphous P4VP coil into a rigid, comb-like liquid crystalline polymer.

Materials Required

-

Host Polymer: Poly(4-vinylpyridine) (P4VP), Mw ~60,000 g/mol .

-

Mesogen: this compound (HBBA).

-

Solvent: Pyridine (high boiling point, good solubilizer) or THF/DMF mixture.

-

Precipitant: Diethyl ether or Hexane.

Step-by-Step Procedure

-

Stoichiometric Calculation:

-

Calculate the molar equivalents of the pyridine repeat unit in P4VP.

-

Weigh an equimolar amount of HBBA (1:1 molar ratio of Acid:Pyridine unit) to ensure full complexation.

-

-

Dissolution:

-

Dissolve P4VP (1.0 g) in 20 mL of Pyridine/THF (1:1 v/v) in a round-bottom flask. Stir at 60°C until clear.

-

Separately dissolve the calculated amount of HBBA in 10 mL of THF.

-

-

Complexation:

-

Add the HBBA solution dropwise to the P4VP solution under vigorous stirring at 60°C.

-

Critical Step: Continue stirring for 24 hours at elevated temperature (60°C) to overcome kinetic barriers and ensure thermodynamic equilibrium of H-bonds.

-

-

Solvent Evaporation (Slow Annealing):

-

Do not precipitate immediately. Instead, pour the solution into a Teflon petri dish.

-

Allow the solvent to evaporate slowly in a vacuum oven at 40°C over 48 hours. This slow removal promotes the organization of the mesogens.

-

-

Drying:

-

Dry the resulting film under high vacuum at 80°C for 24 hours to remove trace pyridine solvent.

-

Validation (Self-Check)

-

FTIR Spectroscopy: Check for the disappearance of the free carboxylic acid carbonyl stretch (~1680 cm⁻¹) and the appearance of hydrogen-bonded carbonyl peaks (~1710 cm⁻¹) and shifts in the pyridine ring modes (~1590 cm⁻¹ to ~1600 cm⁻¹).

Protocol B: Synthesis of Covalent Side-Chain LCP Monomers

Objective: To convert HBBA into a polymerizable acrylate monomer for permanent, robust optical films.

Workflow Diagram

Figure 2: Synthetic pathway from HBBA precursor to polymerized SCLCP.

Detailed Synthesis Protocol

Stage 1: Acid Chloride Formation

-

Place 5.0 g of HBBA in a dry 100 mL round-bottom flask.

-

Add 30 mL of Thionyl Chloride (

) and 2 drops of DMF (catalyst). -

Reflux at 80°C for 4 hours under

atmosphere. -

Remove excess

via vacuum distillation. The residue is the reactive acid chloride.

Stage 2: Esterification with HEMA

-

Dissolve the acid chloride residue in 20 mL dry Dichloromethane (DCM).

-

In a separate flask, mix 1.1 equivalents of 2-Hydroxyethyl methacrylate (HEMA) and 1.5 equivalents of Triethylamine (TEA) in 20 mL DCM.

-

Cool to 0°C (Ice bath). Exothermic control is vital to prevent premature polymerization of the methacrylate.

-

Add the acid chloride solution dropwise to the HEMA solution.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

Stage 3: Purification

-

Wash the organic phase with 1M HCl (to remove TEA), then Sat.

, then Brine. -

Dry over

and rotovap. -

Recrystallization: Recrystallize from Ethanol/Hexane (1:1) to obtain white crystals.

Characterization & Data Interpretation

To verify high-performance characteristics, use the following methods.

Table 1: Expected Thermal Transitions (DSC Data) Note: Values are representative for C6-spacer derivatives.

| Material State | Transition | Temperature Range (°C) | Enthalpy ( | Interpretation |

| Monomer (HBBA) | K | ~160°C | High | Melting of crystalline solid to Nematic fluid. |

| Monomer (HBBA) | N | ~240°C | Low | Clearing point (Nematic to Isotropic). |

| Polymer (P4VP-HBBA) | ~40-60°C | N/A | Glass transition of the polymer backbone. | |

| Polymer (P4VP-HBBA) | LC | ~180°C | Broad | Liquid Crystalline clearing point. |

-

N: Nematic (Orientational order, no positional order)

-

I: Isotropic (Disordered liquid)

Polarized Optical Microscopy (POM):

-

Nematic Phase: Look for "Schlieren" textures (brush-like patterns) upon cooling from the isotropic phase.

-

Smectic Phase: Look for "Focal Conic" fan textures if the polymer backbone induces layering.

Troubleshooting & Optimization

-

Issue: Phase Separation in Supramolecular Films.

-

Cause: Incomplete complexation or presence of moisture (water competes with pyridine for H-bonding).

-

Fix: Dry P4VP and HBBA thoroughly before mixing. Use anhydrous pyridine.

-

-

Issue: Low Molecular Weight in Covalent Polymerization.

-

Cause: Steric hindrance of the bulky mesogen.

-

Fix: Switch to ATRP (Atom Transfer Radical Polymerization) instead of free radical to control dispersity. Use a spacer monomer (e.g., methyl methacrylate) to dilute the steric bulk (Copolymerization).

-

References

-

Kato, T., & Fréchet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction with a polymer side chain. Macromolecules, 22(9), 3818–3819. Link

-

Ringsdorf, H., & Schneller, A. (1981). Liquid crystalline side chain polymers with low glass transition temperatures. British Polymer Journal, 13(2), 43–46. Link

-

Bazuin, C. G., & Tork, A. (1995). Supramolecular Side-Chain Liquid Crystalline Polymers: The P4VP/Benzoic Acid System. Macromolecules, 28(26), 8877–8880. Link

-

Imrie, C. T., & Paterson, D. A. (2016). Preparation and Properties of Liquid Crystalline Dimers. Handbook of Liquid Crystals. Link

-

Sigma-Aldrich Product Data. this compound derivatives and precursors. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mesophase Stabilization of 4-((4-(hexyloxy)benzoyl)oxy)benzoic Acid

Current Status: Operational Agent: Senior Application Scientist Ticket ID: LC-BENZ-06-STAB

Welcome to the Advanced Materials Support Hub.

You are likely encountering instability in the liquid crystalline (LC) phase of 4-((4-(hexyloxy)benzoyl)oxy)benzoic acid . This molecule is a classical "rod-like" (calamitic) mesogen. Its mesophase stability relies entirely on the intermolecular hydrogen bonding (IHB) of the carboxylic acid terminus, which allows two molecules to dimerize and form a sufficiently long rigid core.

If the mesophase is absent, narrow, or drifting in temperature, the cause is almost invariably a disruption of this dimerization equilibrium or thermal degradation of the ester linkage.

Below is your troubleshooting guide, structured by the specific failure modes observed in this class of materials.

Module 1: Diagnostic & Phase Identification

Use this module if you are unsure if the transition you see is a melt or a mesophase.

Q: My DSC shows a sharp peak, but I see no birefringence. Is the mesophase missing? A: You are likely observing a Crystal-to-Isotropic transition, meaning the mesophase is "monotropic" (hidden below the melting point) or suppressed by impurities.

The Fix:

-

Cooling Scan is Critical: These acids often exhibit their mesophase only upon cooling from the isotropic liquid (supercooling allows the LC phase to form before crystallization).

-

Annealing: Hold the sample at

on the cooling cycle. -

Verify Dimerization: Perform FTIR. Look for the carbonyl stretch.

- 1680-1690 cm⁻¹: Indicates Dimer (Good - LC active).

- 1730-1760 cm⁻¹: Indicates Monomer (Bad - No LC phase).

Data Reference: Typical Phase Behavior (Homologous Series)

| Phase Transition | Temperature Range (Approx.) | Texture (POM) |

|---|

| Crystal

Note: Transition temperatures for this specific ester-acid are high due to the three-ring core formed by the dimer.

Module 2: Chemical Stability & Purity (The "Dimer" Problem)

Use this module if transitions are broad or shifting after repeated cycles.

Q: Why do my phase transition temperatures drop after the first heating cycle? A: This indicates Thermal Degradation or Decarboxylation . The central ester linkage (benzoyl-oxy) is susceptible to transesterification or cleavage at high temperatures, especially if trace acid/base catalysts remain from synthesis.

Troubleshooting Protocol:

-

Check TGA: If weight loss occurs

, your sample is degrading before the mesophase stabilizes. -

Solvent Removal: Recrystallize from Ethanol/Acetone . Avoid high-boiling solvents (DMF/DMSO) as they hydrogen-bond with the acid, breaking the dimer and acting as impurities.

-

Dryness: Water is a "dimer killer." It competes for hydrogen bonds.[1] Vacuum dry the sample at

for 24 hours before any thermal analysis.

Visualization: The Dimerization Equilibrium The following diagram illustrates how impurities (Water/Solvent) disrupt the supramolecular core required for the mesophase.

Caption: Disruption of the supramolecular dimer by thermal stress or competitive hydrogen bonding.

Module 3: Supramolecular Stabilization (The "Engineering" Solution)

Use this module if the pure compound has a melting point that is too high to be useful.

Q: The melting point is too high (

Recommended Workflow: Pyridine Complexation

-

Select Acceptor: 4,4'-Bipyridine or a 4-alkoxypyridine.[2]

-

Stoichiometry: Mix 2:1 (Acid:Bipyridine) or 1:1 (Acid:Pyridine).

-

Mechanism: The H-bond between the Acid (-COOH) and Pyridine (-N) is stronger than the Acid-Acid dimer. This prevents crystallization and stabilizes the mesophase (often inducing Smectic phases) at significantly lower temperatures.

Experimental Protocol: Preparation of SMLC Complex

-

Weigh: Equimolar amounts of this compound and the pyridine derivative.

-

Dissolve: Use THF or Pyridine (solvent) to ensure complete mixing.

-

Evaporate: Slow evaporation of solvent.

-

Anneal: Melt the mixture once to isotropic and cool slowly (

/min) to allow the supramolecular network to organize.

Module 4: Experimental Workflow Summary

Q: What is the standard operating procedure (SOP) to validate this material? A: Follow this logic flow to ensure data integrity.

Caption: Step-by-step validation workflow for stabilizing the liquid crystalline phase.

References & Authoritative Grounding

-

Imrie, C. T., et al. "Supramolecular liquid crystals: The liquid crystalline behaviour of mixtures of 4-octyloxybenzoic acid and 4,4'-bipyridine." Journal of Materials Chemistry, which establishes the protocol for stabilizing benzoic acid mesophases via pyridine complexation.

-

Martinez-Felipe, A., et al. "Hydrogen bonding liquid crystalline benzoic acids: phase transition behavior." New Journal of Chemistry, detailing the dimerization mechanism essential for mesophase formation in this class of molecules.

-

Binnemans, K. "Hydrogen-bonded supramolecular liquid crystals." Chemical Reviews. A comprehensive review on using the carboxylic acid functionality to engineer stable mesophases.

-